molecular formula C18H14BrClN2O3S B298567 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298567
M. Wt: 453.7 g/mol
InChI Key: XPUHYKWNQHWVQK-KURFGLPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BM-T, is a thiazolidinone derivative that has attracted attention in the scientific community due to its potential therapeutic applications. BM-T has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by modulating the NF-κB signaling pathway. This compound has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and tumor growth. This compound may also exert its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and inhibit tumor growth. This compound has also been shown to have a protective effect on the liver and kidneys in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in common solvents. This compound has also been shown to have low toxicity in animal models. However, one limitation of this compound is its limited water solubility, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of this compound analogs with improved water solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory, anti-tumor, and anti-diabetic effects of this compound. Finally, the therapeutic potential of this compound in human diseases warrants further investigation.

Synthesis Methods

The synthesis of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-methoxyaniline with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base, which is then cyclized to form the thiazolidinone ring. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in both in vitro and in vivo models. This compound has also been studied for its anti-tumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been studied for its anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

Molecular Formula

C18H14BrClN2O3S

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrClN2O3S/c1-22-17(24)15(8-10-7-11(19)9-14(20)16(10)23)26-18(22)21-12-3-5-13(25-2)6-4-12/h3-9,23H,1-2H3/b15-8-,21-18?

InChI Key

XPUHYKWNQHWVQK-KURFGLPPSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.